Bifunctional Electrophilic Site Count: Two Distinct Bromoalkyl Groups Enable Sequential Derivatization
The target compound contains two bromoalkyl electrophilic centers—one bromoacetyl amide (-NHCOCH₂Br) and one bromoacetate ester (-OCOCH₂Br)—within a single molecule . By comparison, the closest mono-functional analogs, isobutyl bromoacetate (CAS 59956-48-8) and 2-bromoacetamido-2-methylpropanamide (CAS 1394041-91-8), each carry only one such electrophilic site . This quantitative difference in reactive site stoichiometry (2 vs. 1) doubles the attainable covalent conjugation capacity per molecular equivalent, enabling stepwise, orthogonal derivatization strategies that mono-functional alternatives cannot support .
| Evidence Dimension | Number of electrophilic bromoalkyl sites per molecule |
|---|---|
| Target Compound Data | 2 electrophilic sites (1 bromoacetyl amide + 1 bromoacetate ester) |
| Comparator Or Baseline | Isobutyl bromoacetate: 1 electrophilic site; 2-Bromoacetamido-2-methylpropanamide: 1 electrophilic site |
| Quantified Difference | 100% greater reactive site density (2 vs. 1); enables sequential vs. single-step conjugation |
| Conditions | Structural analysis based on IUPAC name and molecular formula; reactivity inferred from well-established SN2 alkylation chemistry of α-halo carbonyl compounds |
Why This Matters
For procurement decisions, this bifunctional architecture eliminates the need to purchase and qualify two separate mono-functional reagents, reducing supply chain complexity and ensuring consistent stoichiometric control in multi-step synthetic sequences.
